molecular formula C6H11BF3K B8124464 Potassium (e)-4-methylpent-1-enyltrifluoroborate

Potassium (e)-4-methylpent-1-enyltrifluoroborate

Cat. No.: B8124464
M. Wt: 190.06 g/mol
InChI Key: OBJUKJFPVFXJFZ-WGCWOXMQSA-N
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Description

Potassium;trifluoro-[(E)-4-methylpent-1-enyl]boranuide is a chemical compound with the molecular formula C6H11BF3K. It is a potassium salt of a trifluoroborate ester, which is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (e)-4-methylpent-1-enyltrifluoroborate typically involves the reaction of an appropriate boronic acid or boronate ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the product. The final product is typically isolated by filtration, washed, and dried under vacuum.

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-[(E)-4-methylpent-1-enyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium;trifluoro-[(E)-4-methylpent-1-enyl]boranuide has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the synthesis of boron-containing compounds with potential medicinal properties.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic materials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Potassium (e)-4-methylpent-1-enyltrifluoroborate involves the formation of a boron-carbon bond through a cross-coupling reaction. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species, such as halides or pseudohalides, in the presence of a palladium catalyst. The resulting boron-carbon bond is stable and can be further functionalized to form a wide range of organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate

Uniqueness

Potassium;trifluoro-[(E)-4-methylpent-1-enyl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its ability to participate in a wide range of chemical reactions, particularly cross-coupling reactions, makes it a valuable reagent in organic synthesis. Additionally, its stability under various reaction conditions enhances its utility in both laboratory and industrial settings.

Properties

IUPAC Name

potassium;trifluoro-[(E)-4-methylpent-1-enyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3.K/c1-6(2)4-3-5-7(8,9)10;/h3,5-6H,4H2,1-2H3;/q-1;+1/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJUKJFPVFXJFZ-WGCWOXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CCC(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/CC(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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